molecular formula C9H8O2S B12970144 8-Hydroxyisothiochroman-1-one

8-Hydroxyisothiochroman-1-one

Cat. No.: B12970144
M. Wt: 180.23 g/mol
InChI Key: HGNDGMZXXUHECM-UHFFFAOYSA-N
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Description

8-Hydroxyisothiochroman-1-one is a sulfur-containing bicyclic heterocyclic compound characterized by a thiochromane backbone (a benzene ring fused to a thiopyran-2-one ring) with a hydroxyl group at the 8-position. This structural motif distinguishes it from oxygen-based analogs like isochroman-1-one derivatives.

Key structural features of 8-hydroxyisothiochroman-1-one include:

  • Sulfur substitution: The presence of sulfur in the thiopyranone ring instead of oxygen alters electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

8-hydroxy-3,4-dihydroisothiochromen-1-one

InChI

InChI=1S/C9H8O2S/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3,10H,4-5H2

InChI Key

HGNDGMZXXUHECM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C2=C1C=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyisothiochroman-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a catalyst, followed by cyclization to form the desired product. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of 8-Hydroxyisothiochroman-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyisothiochroman-1-one undergoes various chemical reactions, including:

    Oxidation: The

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-hydroxyisothiochroman-1-one with oxygen-based analogs from the isochroman-1-one family :

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Isochroman-1-one C₉H₈O₂ 148.16 4702-34-5 Oxygen-based bicyclic core
8-Hydroxy-isochroman-1-one C₉H₈O₃ 164.16 55104-49-9 8-hydroxy substitution on oxygen core
8-Methoxy-isochroman-1-one C₁₀H₁₀O₃ 178.19 30404-50-3 Methoxy group at 8-position
8-Hydroxyisothiochroman-1-one C₉H₈O₂S 180.22 Not reported Sulfur substitution at thiopyranone

Key Observations :

  • Molecular weight : The sulfur atom increases molecular weight by ~32 g/mol compared to oxygen analogs.
  • Polarity : The hydroxyl group enhances polarity, but sulfur’s lower electronegativity may reduce solubility in polar solvents relative to oxygen-based compounds.
  • Reactivity: Sulfur’s nucleophilicity could make the compound more prone to oxidation or thiol-mediated reactions compared to isochromanones.

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